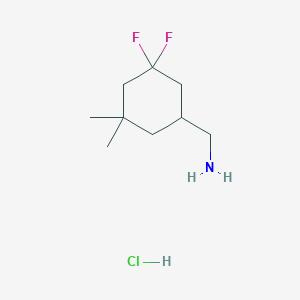

(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride

Description

(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H17ClF2N. It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with two fluorine atoms and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H18ClF2N |

|---|---|

Molecular Weight |

213.69 g/mol |

IUPAC Name |

(3,3-difluoro-5,5-dimethylcyclohexyl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H17F2N.ClH/c1-8(2)3-7(5-12)4-9(10,11)6-8;/h7H,3-6,12H2,1-2H3;1H |

InChI Key |

LTOYJEBIZAKVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(F)F)CN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substitutions. This can be achieved through a series of reactions, including halogenation and alkylation.

Introduction of the Amino Group: The next step involves the introduction of the amino group. This is typically done through a nucleophilic substitution reaction where an amine is introduced to the cyclohexane ring.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxyl derivatives.

Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the cyclohexane ring are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions may result in various substituted cyclohexylmethanamine derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride" is not available. However, information on its properties, safety, and potential research applications can be gathered from the provided sources.

This compound

Safety Information

The search results include hazard statements and precautionary statements related to this compound .

Hazard Statements:

- H316: Causes mild skin irritation

- H317: May cause an allergic skin reaction

- H318: Causes serious eye damage

- H319: Causes serious eye irritation

- H330: Fatal if inhaled

- H331: Toxic if inhaled

- H332: Harmful if inhaled

- H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

- H335: May cause respiratory irritation

- H336: May cause drowsiness or dizziness

- H340: May cause genetic defects

- H350: May cause cancer

- H360: May damage fertility or the unborn child

- H370: Causes damage to organs

Precautionary Statements:

- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower .

- P304: If inhaled .

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

- P306 + P360: IF ON CLOTHING: rinse immediately contaminated clothing and skin with plenty of water before removing clothes .

- P308 + P313: If exposed or concerned: Get medical advice/attention .

- P309 + P311: If exposed or if you feel unwell: Call a poison center or doctor .

- P310: Immediately call a poison center/doctor .

Potential Applications

While the search results do not explicitly detail the applications of this specific compound, they do provide some context for potential research avenues:

- Molecular Building Block: One source identifies the compound as a molecular building block . This suggests it can be used as a component in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.

- Research Reagent: Chemical reagent suppliers list the compound as available for purchase, implying its use in scientific research .

- Related Research Areas: Some search results discuss research in areas like arsenic toxicity, DNA ploidy in tumors, and the use of Teflon finishes in various applications . While these topics are not directly related to the compound, they highlight the broad range of scientific investigations involving chemical compounds and materials.

Given the compound's chemical structure and the available information, potential research applications could include:

- Pharmaceutical Research: As a building block, it could be used in synthesizing novel drug candidates. The presence of fluorine atoms can modify the drug's metabolic stability and binding affinity.

- Materials Science: The compound might be used in the creation of new materials with specific properties, although no direct evidence supports this in the search results.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol

- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine

- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride

Comparison:

- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can significantly influence its chemical and biological properties.

- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol differs by having a hydroxyl group instead of an amino group, which can affect its reactivity and interactions with biological systems.

- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine lacks the hydrochloride salt, which can influence its solubility and stability.

- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride has a chloride group instead of an amino group, which can alter its chemical reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is a chemical compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

- Molecular Formula : C10H20ClF2N

- Molecular Weight : 227.72 g/mol

- CAS Number : 1363404-72-1

- Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of this compound is primarily linked to its interaction with various biological targets, notably the P-glycoprotein (P-gp) efflux pump. Compounds that modulate P-gp activity can significantly influence drug absorption and resistance mechanisms in cancer therapy.

P-glycoprotein Modulation

Recent studies have demonstrated that compounds structurally similar to (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine can stimulate or inhibit the ATPase activity of P-gp. For instance, analogs of this compound have shown IC50 values in the low micromolar range for inhibiting ATPase activity, indicating a strong potential for reversing drug resistance in cancer cells .

In Vitro Studies

-

Cell Line Studies :

- In HEK293 cells overexpressing P-gp, this compound demonstrated significant modulation of drug efflux. It increased intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin .

- The compound's ability to reverse drug resistance was confirmed through assays measuring cell viability and drug accumulation.

- ATPase Activity Assays :

In Vivo Studies

In animal models, particularly mice with induced tumors, administration of this compound resulted in reduced tumor volume and weight without significant side effects. This suggests a favorable therapeutic index when used in combination with standard chemotherapy agents .

Case Studies

- Reversal of Drug Resistance :

- Selectivity Profile :

Summary of Findings

| Biological Activity | Observation |

|---|---|

| P-glycoprotein Modulation | Significant stimulation/inhibition of ATPase |

| Drug Resistance Reversal | Enhanced intracellular drug accumulation |

| In Vivo Efficacy | Reduced tumor volume/weight without side effects |

| Selectivity | Preferential interaction with P-gp over CYP3A4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.